(E)-3-(2-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide

Description

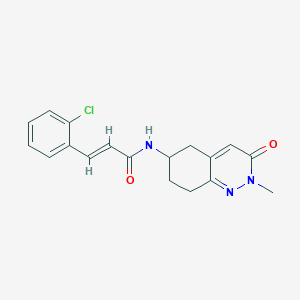

The compound "(E)-3-(2-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide" features a conjugated acrylamide backbone with a 2-chlorophenyl group at the α-position and a bicyclic hexahydrocinnolin ring system at the amide nitrogen. The (E)-stereochemistry of the acrylamide double bond is critical for maintaining planarity, which may influence bioactivity by aligning pharmacophoric groups. While direct evidence on its applications is unavailable, structurally related acrylamides in the provided literature exhibit roles as enzyme antagonists (e.g., EP2 receptors) or anti-inflammatory agents .

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-22-18(24)11-13-10-14(7-8-16(13)21-22)20-17(23)9-6-12-4-2-3-5-15(12)19/h2-6,9,11,14H,7-8,10H2,1H3,(H,20,23)/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYDXBAEUOQOIC-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C=CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)/C=C/C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide is a complex organic compound with notable potential in medicinal chemistry. This article reviews its biological activity, synthesis, and implications for pharmacological applications, supported by data tables and relevant research findings.

Compound Overview

Chemical Properties:

- Common Name: this compound

- CAS Number: 1904619-66-4

- Molecular Formula: C18H18ClN3O2

- Molecular Weight: 343.8 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C18H18ClN3O2 |

| Molecular Weight | 343.8 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common solvents include dimethylformamide or dichloromethane under controlled conditions to minimize side products. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound .

The biological activity of acrylamides is largely attributed to their reactivity with biological nucleophiles such as DNA bases and proteins. The mechanism often involves Michael addition reactions where the α,β-unsaturated carbonyl moiety acts as a Michael acceptor . The specific interactions of this compound with cellular components could lead to cytotoxic effects and activation of oxidative stress responses.

Cytotoxicity Studies

Quantitative studies have shown that various acrylamides exhibit significant cytotoxicity across different cell lines. For instance:

- Cell Lines Tested:

- GR-bla (HEK293T)

- ARE-bla (HepG2)

- AREc32 (MCF7)

These studies measured cytotoxic effects using assays like IC50 values to determine the potency of the compound against specific targets .

Case Studies

Recent research highlights the cytotoxic effects of acrylamides on human cell lines. For example:

- Cytotoxicity Assessment:

Applications in Medicinal Chemistry

The potential applications of this compound in medicinal chemistry include:

- Anticancer Activity:

- Due to its structural properties and reactivity profile, this compound may exhibit anticancer properties similar to other acrylamide derivatives.

- Neurotoxicity Research:

Comparison with Similar Compounds

Key Observations :

- The 2-chlorophenyl group may confer higher lipophilicity compared to methoxy or pyridinyl substituents, influencing membrane permeability .

- Unlike derivatives with dual stereochemistry (e.g., compound in ), the target retains a single (E)-configuration, which could optimize receptor interactions .

Physicochemical and Analytical Data

Comparative data on melting points, spectral signatures, and purity:

Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.